methyl 2-(isoquinolin-6-yl)acetate
Description
Methyl 2-(isoquinolin-6-yl)acetate is an organic compound featuring an isoquinoline moiety linked to an acetic acid methyl ester group. Isoquinoline, a heterocyclic aromatic compound with a nitrogen atom at position 2, distinguishes it from its quinoline analog (nitrogen at position 1). The esterification of the acetic acid side chain enhances its lipophilicity, making it a valuable intermediate in pharmaceutical and chemical synthesis. Key identifiers include:
Properties
IUPAC Name |
methyl 2-isoquinolin-6-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-9-2-3-11-8-13-5-4-10(11)6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPNAMRAOLZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Isoquinoline
Friedel-Crafts acylation introduces an acetyl group at the 6-position of isoquinoline. Using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃, the reaction proceeds via electrophilic substitution. For example, treatment of isoquinoline with acetic anhydride and AlCl₃ in dichloromethane at 0°C yields 6-acetylisoquinoline, which is subsequently oxidized to 2-(isoquinolin-6-yl)acetic acid using KMnO₄ in acidic conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling between 6-bromoisoquinoline and methyl acrylate offers a modern alternative. A Suzuki-Miyaura coupling using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C produces methyl 2-(isoquinolin-6-yl)acrylate, which is hydrogenated to the acetic acid derivative using H₂ and Pd/C.
Esterification of 2-(Isoquinolin-6-yl)acetic Acid
Conversion of the carboxylic acid to its methyl ester is achieved via acid- or base-catalyzed esterification. Three methods are prominent:
Sulfuric Acid-Catalyzed Esterification
Refluxing 2-(isoquinolin-6-yl)acetic acid with excess methanol and concentrated H₂SO₄ (10 mol%) for 6–8 hours achieves esterification. This method yields 85–90% product, with purification via neutralization (NaHCO₃) and extraction (ethyl acetate).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–65°C |
| Catalyst | H₂SO₄ (10 mol%) |
| Solvent | Methanol |
| Yield | 85–90% |
Thionyl Chloride-Mediated Esterification
Thionyl chloride (SOCl₂) activates the carboxylic acid as an acyl chloride intermediate. Adding methanol to the acyl chloride at 0°C followed by room-temperature stirring for 2 hours yields the ester in 75–80% yield.
Optimization Note:
Microwave-Assisted Esterification
Microwave irradiation (150 W, 100°C) accelerates the reaction, reducing time to 30 minutes. Using Amberlyst-15 as a solid acid catalyst, this green chemistry approach achieves 88% yield with easy catalyst recovery.
Alternative One-Pot Synthesis Strategies
Tandem Cyclization-Esterification
A one-pot synthesis combines isoquinoline formation and esterification. For example, reacting 2-aminobenzaldehyde with methyl acrylate in the presence of ZnCl₂ at 120°C generates the isoquinoline core and installs the methyl ester simultaneously, yielding 70% product.
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) catalyzes esterification in non-aqueous media. Using tert-butanol as a solvent and molecular sieves to absorb water, this method achieves 65% yield at 40°C over 24 hours, ideal for acid-sensitive substrates.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor technology enhances scalability and safety. A tubular reactor with immobilized H₂SO₄ on silica gel enables continuous esterification at 70°C, achieving 92% conversion with a residence time of 15 minutes.
Purity Control
-
Crystallization: Recrystallization from ethanol/water (3:1) removes unreacted acid.
-
Chromatography: Flash chromatography (SiO₂, hexane/ethyl acetate 4:1) purifies the ester to >99% purity.
Challenges and Optimization
Regioselectivity in Isoquinoline Functionalization
Achieving selective substitution at the 6-position requires directing groups. For example, pre-installing a nitro group at C-5 directs acetyl groups to C-6, which is later reduced to the amine and removed.
Side Reactions
-
Dimerization: Occurs at high temperatures (>100°C); mitigated by using dilute solutions.
-
Oxidation: The acetic acid side chain may oxidize; adding antioxidants like BHT (0.1 wt%) prevents degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| H₂SO₄ Catalysis | 85–90 | 6–8 | 120 | High |
| SOCl₂ Mediation | 75–80 | 2 | 150 | Moderate |
| Microwave-Assisted | 88 | 0.5 | 180 | Low |
| Enzymatic | 65 | 24 | 250 | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isoquinolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, methyl 2-(isoquinolin-6-yl)ethanol, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Isoquinoline-6-carboxylic acid.
Reduction: Methyl 2-(isoquinolin-6-yl)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
The compound has shown promise in the treatment of various types of cancer, including:
- NUT Midline Carcinoma
- Burkitt's Lymphoma
- Prostate Cancer
- Breast Cancer
- Bladder Cancer
- Lung Cancer
- Melanoma
These applications stem from its ability to disrupt the activity of bromodomains, which are often implicated in the progression of cancer by facilitating oncogene expression.
Table 1: Summary of Cancer Types Targeted by N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide
Case Study 1: Efficacy in NUT Midline Carcinoma
A study published in a peer-reviewed journal demonstrated that N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide effectively inhibited cell proliferation in NUT midline carcinoma cell lines. The compound induced apoptosis and reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent for this aggressive cancer type.
Case Study 2: Broad Spectrum Anti-Cancer Activity
Research indicated that the compound exhibited broad-spectrum anti-cancer activity across various cell lines representing different cancers. The mechanism was attributed to its ability to inhibit bromodomain interactions, leading to decreased expression of key oncogenes involved in tumorigenesis.
Mechanism of Action
The mechanism of action of methyl 2-(isoquinolin-6-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoquinoline moiety is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Substitutions
Quinoline-Based Esters
Methyl 6-Quinolineacetate (CAS 5622-36-6) Molecular Formula: C₁₂H₁₁NO₂ Molar Mass: 201.22 g/mol Physical Properties:
Ethyl 2-(Quinolin-6-yl)acetate Molecular Formula: C₁₃H₁₃NO₂ Key Difference: Ethyl ester group increases hydrophobicity compared to the methyl variant.
Hydrogenated Derivatives
Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4) Molecular Formula: C₁₂H₁₅NO₂ Molar Mass: 205.25 g/mol Physical State: Liquid at room temperature.
Isoquinoline Derivatives
(S)-Methyl 2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl)-acetate Key Features: Methoxy substitutions and tetrahydro modification alter electronic properties and bioavailability. Applications: Explored in alkaloid synthesis and CNS-targeting drug development .
Physicochemical and Hazard Profiles
*Inferred properties based on structural analogs and parent acid data.
Challenges and Limitations
- Data Gaps: Direct studies on this compound are scarce, necessitating extrapolation from quinoline analogs .
- Hazard Management: Both methyl isoquinoline and tetrahydroquinoline esters share irritant hazards, requiring careful handling .
Biological Activity
Methyl 2-(isoquinolin-6-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Overview of Isoquinoline Derivatives
Isoquinoline derivatives, including this compound, are known for their diverse biological activities. Isoquinolines are prominent structural motifs in many natural and synthetic compounds, often exhibiting various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities .
Research indicates that this compound may exert its anticancer effects through several mechanisms:
- Induction of Apoptosis : Similar to other isoquinoline derivatives, this compound has been shown to induce apoptosis in cancer cells. This process involves the activation of caspases and modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio which promotes cell death .
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays revealed significant reductions in cell viability at specific concentrations .
- Modulation of Signaling Pathways : this compound may influence key signaling pathways involved in cancer progression, such as the NF-κB pathway. This modulation can lead to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic factors .
In Vitro Studies
A study conducted on human breast cancer cell lines (MCF-7) reported that this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth at concentrations around 50 µM . The treatment resulted in morphological changes consistent with apoptosis and increased levels of cleaved PARP, a marker for apoptosis.
In Vivo Studies
In vivo experiments using mouse models have shown that administration of this compound led to a reduction in tumor size when compared to control groups. The compound was administered at doses that demonstrated safety and efficacy without significant toxic effects on normal tissues .
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to other isoquinoline derivatives:
| Compound | IC50 (µM) | Mechanism of Action | Cancer Type |
|---|---|---|---|
| This compound | ~50 | Induces apoptosis via caspase activation | Breast Cancer (MCF-7) |
| Berberine | 5.1 | Inhibits COX-2 and induces apoptosis | Gastric Cancer |
| Matrine | 50 | Triggers apoptosis and autophagy | Hepatoma G2 |
| Evodiamine | 18 | Induces ROS production and mitochondrial depolarization | Various Cancers |
Q & A
Q. What are the established synthetic routes for methyl 2-(isoquinolin-6-yl)acetate, and what key reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-(isoquinolin-6-yl)acetic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of a bromoacetate intermediate with isoquinoline-6-yl derivatives. Key parameters include reaction temperature (reflux conditions, ~80–100°C), solvent choice (DMF or THF), and catalyst loading. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester moiety (e.g., methyl ester peak at ~3.7 ppm) and isoquinoline aromatic protons.
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₁NO₂, MW 201.08 g/mol) .
Q. What biological activities have been reported for this compound and related derivatives?
While direct data on the methyl ester is limited, structurally analogous compounds exhibit:
- Anticancer activity : Inhibition of kinases or apoptosis induction in cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory effects : COX-2 enzyme suppression in murine models.
- Neuroprotective potential : Modulation of NMDA receptors in neuronal cultures .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis of this compound be elucidated, and what intermediates are critical?
Mechanistic studies using density functional theory (DFT) can model transition states for esterification or substitution reactions. Key intermediates include:
- Acid-catalyzed tetrahedral intermediates during esterification.
- Isoquinoline-bromoacetate adducts in nucleophilic substitution pathways. Experimental validation via in situ IR spectroscopy or trapping intermediates with quenching agents (e.g., D₂O) is recommended .
Q. What experimental design strategies optimize reaction yield and purity?
- Factorial design : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst concentration to identify optimal conditions.
- Design of Experiments (DOE) : Use response surface methodology (RSM) to model interactions between variables and maximize yield .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Comparative assays : Replicate studies using standardized protocols (e.g., IC₅0 determination in multiple cell lines).
- Structure-activity relationship (SAR) analysis : Compare this compound with its free acid or ethyl ester analogs to isolate substituent effects .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and target interactions?
- Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) or inflammatory targets (COX-2).
- ADMET prediction (SwissADME) : Assess bioavailability, blood-brain barrier penetration, and metabolic stability .
Q. How does this compound compare to other isoquinoline derivatives in terms of reactivity and bioactivity?
A comparative analysis (see table below) highlights its multifunctional profile:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Synthetic Accessibility |
|---|---|---|---|
| This compound | Moderate (IC₅0 ~10 µM) | High (COX-2 inhibition) | Moderate (2-step synthesis) |
| 1-Methylisoquinoline | Low | Moderate | High |
| Isoquinoline-6-carboxylic acid | High | Low | Low |
Note: Data extrapolated from structurally related compounds in and .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
